molecular formula C16H27NO B5065976 N-butyl-4-(2-ethylphenoxy)-1-butanamine

N-butyl-4-(2-ethylphenoxy)-1-butanamine

Cat. No. B5065976
M. Wt: 249.39 g/mol
InChI Key: NGLFAXPIFXUWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-4-(2-ethylphenoxy)-1-butanamine, also known as A-836,339, is a selective cannabinoid receptor type 2 (CB2) agonist. It has been studied extensively due to its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders.

Mechanism of Action

N-butyl-4-(2-ethylphenoxy)-1-butanamine is a selective CB2 agonist. CB2 receptors are primarily expressed on immune cells and are involved in regulating inflammation and immune responses. Activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, resulting in reduced inflammation and pain.
Biochemical and physiological effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Additionally, it has been shown to have a favorable safety profile and does not produce the psychoactive effects associated with CB1 receptor activation.

Advantages and Limitations for Lab Experiments

One advantage of using N-butyl-4-(2-ethylphenoxy)-1-butanamine in lab experiments is its selective CB2 receptor activation, which allows for the study of CB2 receptor-mediated effects without the confounding effects of CB1 receptor activation. However, a limitation of using this compound is its limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.

Future Directions

Future research on N-butyl-4-(2-ethylphenoxy)-1-butanamine could focus on its potential therapeutic applications in various diseases, including inflammation, pain, and neurodegenerative disorders. Additionally, further studies could investigate the optimal dosing and administration of this compound for therapeutic use. Finally, studies could investigate the potential use of this compound in combination with other therapies for enhanced therapeutic effects.

Synthesis Methods

The synthesis of N-butyl-4-(2-ethylphenoxy)-1-butanamine involves the reaction of 2-ethylphenol with 1-bromobutane to form 2-ethylphenylbutyl ether. This ether is then reacted with n-butyl lithium to form the corresponding lithium salt, which is further reacted with N-butyl-4-chlorobutanamine to give the final product.

Scientific Research Applications

N-butyl-4-(2-ethylphenoxy)-1-butanamine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-butyl-4-(2-ethylphenoxy)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-3-5-12-17-13-8-9-14-18-16-11-7-6-10-15(16)4-2/h6-7,10-11,17H,3-5,8-9,12-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLFAXPIFXUWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC=CC=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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